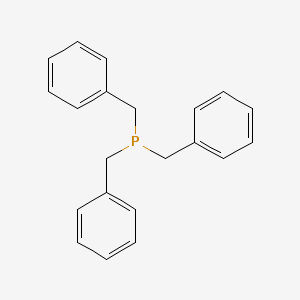

Tribenzylphosphine

Description

Significance of Tertiary Phosphine (B1218219) Ligands in Transition Metal Chemistry

Tertiary phosphines (PR₃) are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their importance stems from their ability to act as versatile ligands for a wide array of transition metals, particularly those in the middle and late groups (7–10). wikipedia.org Phosphines are classified as L-type ligands, meaning they are neutral two-electron donors that form coordinate bonds with metal centers. rsc.org This bonding involves a sigma (σ) donation from the phosphorus lone pair to a vacant metal d-orbital.

A key feature of phosphine ligands is their role as π-acceptors, also known as π-acids. This characteristic arises from the overlap of filled metal d-orbitals with the empty σ* antibonding orbitals of the phosphorus-carbon bonds. wikipedia.org This metal-to-ligand back-bonding stabilizes the metal complex, especially when the metal is in a low oxidation state. The electronic properties of the phosphine can be tuned by altering the R groups; electron-withdrawing groups enhance π-acidity, while electron-donating groups increase the ligand's basicity.

The steric properties of phosphine ligands are equally crucial and are quantified by the Tolman cone angle (θ). wikipedia.org This parameter measures the solid angle occupied by the ligand at the metal center and is a critical determinant of the number of ligands that can coordinate to a metal, as well as the reactivity and selectivity of the resulting catalyst. wikipedia.orgwikipedia.org For instance, triphenylphosphine (B44618) (PPh₃), one of the most widely used phosphines, has an intermediate cone angle of 145°. wikipedia.org Ligands with different steric bulk, such as the more sterically demanding tricyclohexylphosphine (B42057) (PCy₃, θ = 170°) or the less bulky trimethylphosphine (B1194731) (PMe₃, θ = 118°), allow for fine-tuning of the catalytic environment. wikipedia.org

Unlike many metal ammine complexes, metal phosphine complexes are typically lipophilic, granting them good solubility in non-polar organic solvents, which is advantageous for many catalytic processes. wikipedia.org The combination of tunable steric and electronic properties, along with their favorable solubility, has made tertiary phosphines indispensable in major industrial catalytic reactions, including hydroformylation, hydrogenation, and cross-coupling reactions like the Suzuki reaction. wikipedia.orgwikipedia.org

Historical Context and Evolution of Research on Tribenzylphosphine Ligand Systems

While triphenylphosphine has dominated the landscape of phosphine ligands since the mid-20th century, research into other phosphines, including this compound (PBz₃), has carved out a significant niche. Early investigations into phosphine complexes often focused on fundamental properties like ligand exchange dynamics. Studies on bis(triorganophosphine)nickel(II) dihalide complexes revealed that the exchange of both halide and phosphine ligands occurs in solution. researchgate.net Specifically, early NMR studies monitored the slow ligand exchange between this compound and other phosphines in their nickel dichloride complexes, providing foundational insights into the kinetic behavior of these systems. researchgate.net

The synthesis and characterization of this compound complexes with various transition metals marked a key evolution in its research trajectory. In the late 1990s, researchers successfully synthesized and characterized two-coordinate this compound complexes of copper(I), such as [Cu(PBz₃)₂]PF₆. acs.org This work highlighted the ability of the bulky benzyl (B1604629) groups to stabilize low-coordination number complexes.

Further research expanded to other platinum-group metals. A notable study detailed the synthesis and characterization of novel rhodium(I) and iridium(I) complexes stabilized by the this compound ligand, including [MCl(PBz₃)(cod)] and [M(PBz₃)₂(cod)]PF₆ (where M = Rh or Ir, and cod = 1,5-cyclooctadiene). researchgate.net The molecular structures of these complexes were determined by single-crystal X-ray diffraction, providing precise data on bond lengths and angles and confirming the coordination environment created by the this compound ligand. researchgate.net These studies were crucial for understanding how the steric and electronic profile of this compound influences the geometry and subsequent reactivity of metal complexes, paving the way for its application in catalysis.

Contemporary Research Landscape and Unexplored Opportunities for this compound

Current research continues to build on the fundamental understanding of this compound, exploring its utility in modern catalytic and materials science applications. A significant area of contemporary focus is the development of highly active and stable pre-catalysts for cross-coupling reactions. Recently, an air-stable nickel(II) pre-catalyst, trans-Bis(this compound)(2-methylphenyl)nickel(II) chloride, has been developed. sigmaaldrich.com This complex serves as an effective precursor for a variety of nickel-catalyzed reactions that traditionally require the use of air-sensitive Ni(0) sources like Ni(cod)₂. sigmaaldrich.com The use of such air-stable pre-catalysts simplifies experimental procedures by eliminating the need for gloveboxes or stringent Schlenk techniques, making these powerful catalytic methods more accessible. sigmaaldrich.com

The hydroformylation of olefins, a large-scale industrial process for producing aldehydes, remains a fertile ground for ligand development. researchgate.net While triphenylphosphine-based rhodium catalysts are well-established, there is ongoing research into how different phosphine ligands can modulate activity and selectivity. utwente.nlresearchgate.net The unique steric profile of this compound makes it a candidate for further investigation in this area, potentially offering different selectivity profiles for linear versus branched aldehydes compared to traditional ligands. researchgate.net

A major trend in modern catalysis is the immobilization of homogeneous catalysts on solid supports, creating heterogeneous systems that combine the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous catalysts. Polymer-supported phosphine ligands, particularly those based on triphenylphosphine, have been successfully used to create recyclable catalysts for reactions such as the Suzuki-Miyaura cross-coupling and reductive aminations. chemrxiv.orgrsc.orgmdpi.com This approach presents a significant unexplored opportunity for this compound. The development of polymer-supported this compound ligands could lead to new, robust, and recyclable catalytic systems for a range of organic transformations. The modular nature of polymer synthesis would allow for fine-tuning of the catalyst's microenvironment, potentially enhancing its performance in aqueous media or other green solvents. chemrxiv.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7650-89-7 |

| Molecular Formula | C₂₁H₂₁P |

| Molecular Weight | 304.37 g/mol |

| Melting Point | 93°C to 99°C nih.gov |

| Boiling Point | 183°C to 185°C (at 0.2 mmHg) researchgate.net |

| Appearance | White crystalline solid researchgate.net |

| Solubility | Insoluble in water researchgate.net |

Table 2: Examples of this compound Metal Complexes

| Complex Formula | Metal | Application/Significance |

|---|---|---|

| [NiCl₂(PBz₃)₂] | Nickel(II) | Studied for ligand exchange dynamics researchgate.net |

| [Cu(PBz₃)₂]PF₆ | Copper(I) | Example of a stable, two-coordinate complex acs.org |

| [RhCl(PBz₃)(cod)] | Rhodium(I) | Characterized complex for potential catalytic use researchgate.net |

| [IrCl(PBz₃)(cod)] | Iridium(I) | Characterized complex for potential catalytic use researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

tribenzylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXORIIYQORRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073385 | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7650-89-7 | |

| Record name | Tribenzylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7650-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tribenzylphosphine and Its Derivatives

Advanced Strategies for the Synthesis of Tribenzylphosphine

The synthesis of tertiary phosphines, including this compound (PBz₃), has traditionally been accomplished through well-established organometallic routes. A primary and widely utilized method involves the reaction of a phosphorus halide with a suitable organometallic reagent, such as a Grignard or organolithium reagent. wikipedia.orgubc.ca For this compound, this typically involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with benzylmagnesium bromide. researchgate.net In this reaction, the nucleophilic benzyl (B1604629) groups from the Grignard reagent displace the chloride atoms on the phosphorus center to form the desired tri-substituted phosphine (B1218219).

Standard Grignard Synthesis of this compound:

More advanced and "greener" synthetic strategies aim to bypass the use of chlorinated phosphorus precursors like PCl₃ and harsh organometallic reagents. One such modern approach involves a radical-based pathway starting directly from elemental white phosphorus (P₄). samaterials.com In this method, carbon-centered radicals are generated from an organohalide (e.g., benzyl bromide) using a reducing agent. These radicals are then trapped by P₄ to form the trialkyl- or triarylphosphine. This approach avoids the generation of large quantities of salt byproducts and the handling of highly toxic and reactive intermediates. samaterials.com

Synthesis of this compound Metal Complexes

This compound serves as a sterically bulky and electron-donating ligand in organometallic chemistry, stabilizing various metals in different oxidation states. The synthesis of its metal complexes often involves the reaction of a suitable metal precursor with the this compound ligand.

New rhodium(I) complexes stabilized by the this compound (PBz₃) ligand have been synthesized and characterized. jsynthchem.com The synthesis of chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(μ-Cl)(cod)]₂, serves as a common starting point for many rhodium-phosphine complexes. wikipedia.org

Specific rhodium-tribenzylphosphine complexes are synthesized by reacting a rhodium precursor with PBz₃. For instance, complexes with the general formula [RhCl(PBz₃)(cod)] and [Rh(PBz₃)₂(cod)]PF₆ have been prepared. jsynthchem.com The addition of other ligands, such as pyridine (B92270) (py), to a solution of [RhCl(PBz₃)(cod)] can yield derivative complexes like [Rh(py)(PBz₃)(cod)]PF₆ following a metathetical reaction. jsynthchem.com

Analogous to rhodium, iridium complexes featuring the this compound ligand have been synthesized. The common precursor for these syntheses is often the cyclooctadiene iridium chloride dimer, [Ir(μ-Cl)(cod)]₂, which can be prepared by heating hydrated iridium trichloride with cyclooctadiene in an alcohol solvent. wikipedia.orgnih.gov

New iridium complexes with the formula [IrCl(PBz₃)(cod)] and [Ir(PBz₃)₂(cod)]PF₆ have been synthesized and characterized using elemental analysis and spectroscopic methods. jsynthchem.com The molecular structure of [IrCl(PBz₃)(cod)] has been confirmed by single-crystal X-ray diffraction. jsynthchem.com These complexes exhibit further reactivity; for example, the cationic complex [Ir(PBz₃)₂(cod)]PF₆ can undergo spontaneous intramolecular C-H activation of a benzylic phenyl ring to form an ortho-metallated complex. jsynthchem.com These iridium complexes also serve as effective catalyst precursors for various chemical transformations. unipi.it

The synthesis of platinum(II)-phosphine complexes typically involves the reaction of a Pt(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or platinum(II) chloride (PtCl₂), with the phosphine ligand. researchgate.netlu.se For square planar bis(phosphine) complexes, the general formula is [PtCl₂(PR₃)₂].

While the literature is more extensive for triphenylphosphine (B44618) derivatives, analogous this compound complexes have been synthesized and structurally characterized. acs.org A series of trans-[MX₂(PBz₃)₂] complexes, including trans-[PtCl₂(PBz₃)₂], have been characterized by X-ray crystallography. wikipedia.orgacs.org The synthesis generally proceeds by reacting the platinum(II) salt with two equivalents of this compound in a suitable solvent. Furthermore, these complexes can act as precursors for other species; for example, hydrido phenoxo platinum(II) complexes can be prepared via the reduction of PtCl₂(PBz₃)₂. sut.ac.th

The synthesis of palladium(II)-phosphine complexes, such as dichlorobis(triphenylphosphine)palladium(II), is a standard procedure, typically involving the direct reaction of palladium(II) chloride with the phosphine ligand in a suitable solvent. wikipedia.org This methodology is applicable to the synthesis of analogous this compound complexes.

The existence of palladium complexes incorporating the PBz₃ ligand is well-documented. For instance, trans-[PdI₂(PBz₃)₂] has been synthesized and fully characterized by X-ray crystallography. wikipedia.orgacs.org More complex palladium cluster compounds containing the this compound ligand, such as [Pd₃(μ-SO₂)₂(μ-PPh₂py)₂(PBz₃)₂], have also been prepared. researchgate.net The common precursor PdCl₂(PBz₃)₂ is also a known compound, used in the synthesis of other palladium derivatives. sut.ac.th

Dichlorobis(phosphine)nickel(II) complexes are typically synthesized by reacting hydrated nickel(II) chloride with two equivalents of the corresponding phosphine ligand in a solvent like ethanol (B145695) or glacial acetic acid. The geometry of the resulting complex (tetrahedral or square planar) is influenced by the steric bulk of the phosphine ligand. Given that this compound is a bulky ligand, it is expected to favor the formation of tetrahedral complexes.

The complex NiCl₂(PBz₃)₂ is a known compound, having been used as a starting material for subsequent reactions. sut.ac.th For example, attempts to synthesize hydrido phenoxo nickel(II) complexes have utilized NiCl₂(PBz₃)₂ as a precursor, though its reduction can lead to decomposition depending on the reducing agent employed. sut.ac.th

Compound Index

Ruthenium-Tribenzylphosphine Complex Synthesis

Synthesis of this compound Oxide Derivatives

This compound oxide, (C6H5CH2)3PO, is the oxidized derivative of this compound. Its synthesis can occur through the direct oxidation of the parent phosphine or its complexes.

Research has shown that this compound oxide can be formed, sometimes unintentionally, through the oxidation of this compound-containing metal complexes. iucr.orgresearchgate.net In one documented instance, colorless needles of this compound oxide were isolated during the final stages of synthesizing dihalogenobis(this compound)nickel(II) complexes. iucr.orgresearchgate.net The formation is attributed to an oxidation process involving atmospheric oxygen. iucr.org

The specific conditions that led to the formation of this compound oxide involved the recrystallization of dihalogenobis(this compound)nickel(II) from a dichloromethane-butanol (1:1) solvent mixture under an oxygen atmosphere. iucr.org This indicates a viable, albeit opportunistic, synthetic route summarized in the table below.

Table 2: Synthesis of this compound Oxide Data derived from the documented accidental synthesis during Ni(II) complex recrystallization. iucr.org

| Product | Starting Compound | Reagents/Conditions | Solvent System |

| This compound oxide | Dihalogenobis(this compound)nickel(II) | Oxygen atmosphere | Dichloromethane-butanol (1:1) |

Coordination Chemistry of Tribenzylphosphine Ligands

Ligand Design Principles in Tribenzylphosphine Systems

The effectiveness of a phosphine (B1218219) ligand in a metal complex is largely determined by its steric and electronic characteristics. This compound offers a distinctive combination of these properties, making it a valuable component in the synthesis of tailored catalysts and coordination complexes.

The steric bulk of a phosphine ligand is a key factor that governs the coordination environment around a metal center. This is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a defined distance from the metal. For this compound, the cone angle is estimated to be around 165°. This positions it as a sterically demanding ligand, more so than triphenylphosphine (B44618) (145°) but less than tricyclohexylphosphine (B42057) (170°).

The considerable size of the three benzyl (B1604629) groups limits the number of ligands that can bind to a metal center, often favoring complexes with lower coordination numbers. libretexts.org This steric hindrance can also create a protective pocket around the metal, influencing the substrate selectivity in catalytic reactions. The flexible nature of the benzyl groups allows for conformational adjustments, which can accommodate various coordination geometries.

The electronic influence of a phosphine ligand is its ability to donate electron density to the metal (σ-donation) and accept electron density from the metal (π-acceptance). The σ-donor strength can be evaluated using the Tolman electronic parameter (TEP), which is based on the C-O stretching frequency (ν(CO)) of nickel-carbonyl complexes. A lower stretching frequency indicates a stronger electron-donating ligand. libretexts.orgmdpi.com

This compound is considered a relatively strong electron donor, more so than triarylphosphines like triphenylphosphine. This is because the phosphorus atom is bonded to sp³-hybridized benzylic carbons, which are less electron-withdrawing than the sp²-hybridized carbons of phenyl groups. This enhanced basicity allows this compound to stabilize metals in various oxidation states and modulates the reactivity of the metal center.

Table 1: Comparison of Steric and Electronic Properties of Common Phosphine Ligands

| Phosphine Ligand | Tolman Cone Angle (θ) [°] | Electronic Parameter ν(CO) [cm⁻¹] (in Ni(CO)₃L) |

|---|---|---|

| Trimethylphosphine (B1194731) | 118 | 2064.1 |

| Triethylphosphine | 132 | 2061.7 |

| Triphenylphosphine | 145 | 2068.9 |

| This compound | 165 | 2066.9 |

| Tricyclohexylphosphine | 170 | 2056.4 |

Note: Data compiled from various sources for comparative purposes.

Steric Influence of this compound in Coordination Geometries

Structural Elucidation of this compound Metal Complexes

Determining the precise three-dimensional structure of metal complexes is essential for understanding their chemical properties and reaction mechanisms. Single-crystal X-ray diffraction is the definitive method for this purpose, providing detailed information on bond lengths, angles, and coordination geometries.

X-ray crystallography has been successfully employed to characterize a range of this compound-metal complexes, revealing how the ligand's steric and electronic features manifest in the solid state.

Iridium complexes also play a crucial role in catalysis, and their structures provide insight into their reactivity. The Vaska's-type complex, trans-[IrCl(CO)(P(CH₂Ph)₃)₂], is a well-known example. dbpedia.orgwikipedia.orgontosight.ai While the crystal structure for the specific this compound analogue is less commonly cited than its triphenylphosphine counterpart, related iridium complexes with this compound have been structurally characterized. For instance, the complex [IrCl(P(CH₂Ph)₃)(cod)] (where cod = 1,5-cyclooctadiene) has been analyzed via single-crystal X-ray diffraction. researchgate.net In such square-planar Ir(I) complexes, the Ir-P bond length provides a direct measure of the electronic interaction between the phosphine and the metal center. researchgate.net For example, in a related iridium complex stabilized by this compound, the Ir-P bond length was determined to be 2.330(5) Å. researchgate.net This structural data is vital for rationalizing the stability and reaction pathways of these important organometallic compounds.

Table 2: Selected Crystallographic Data for this compound Metal Complexes

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|

| [RhCl(CO)(P(CH₂Ph)₃)₂] | Rh(I) | Pseudo-Square Planar | Rh-P: 2.3164(15), 2.3156(16) | P-Rh-P: 177.67(6) |

Note: Data is based on reported crystal structures. researchgate.net The value for the Iridium complex is from a related structure for comparative purposes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trimethylphosphine |

| Triethylphosphine |

| Tricyclohexylphosphine |

| Tri-tert-butylphosphine |

| Triphenylphosphine |

| Chlorotris(this compound)rhodium(I) |

| trans-Chlorocarbonylbis(this compound)iridium(I) |

| Chlorocarbonylbis(this compound)rhodium(I) |

Single-Crystal X-ray Diffraction Studies of this compound Complexes

Platinum-Tribenzylphosphine Complex Structures

Detailed crystal structures for platinum complexes containing the this compound ligand were not prominently available in the surveyed research. However, the coordination chemistry of platinum with analogous phosphine ligands, such as triphenylphosphine, is well-documented. These complexes, for instance, trans-dibromobis(triphenylphosphine)platinum(II) and bis(triphenylphosphine)-(ethylene)platinum(0), typically exhibit a square-planar geometry around the platinum(II) center, with the phosphine ligands often arranged in a trans configuration to minimize steric hindrance. cdnsciencepub.comrsc.orgresearchgate.netnih.gov In the case of [PtBr(C7H6)(C18H15P)2]BF4, the platinum(II) cation is coordinated to a bromine atom, two trans triphenylphosphine ligands, and a cycloheptatrienylidene ligand, resulting in a square-planar geometry. iucr.org It is anticipated that this compound would form structurally similar complexes with platinum, though variations in steric and electronic properties due to the benzyl groups may influence bond lengths and angles.

Palladium-Tribenzylphosphine Complex Structures

Palladium complexes incorporating this compound have been synthesized and characterized. For example, complexes with the general formula [Pd(PR₃)₂(QTH)₂], where R is a benzyl group (C₆H₅CH₂), have been reported. researchgate.net These four-coordinate palladium(II) complexes are proposed to adopt a tetrahedral geometry. researchgate.net

While specific crystal structures for this compound-palladium complexes are not extensively detailed in the provided results, the structures of related triphenylphosphine-palladium complexes offer insight into expected geometries. Typically, Pd(II) phosphine complexes adopt a distorted square-planar geometry. ajol.infonih.gov For instance, in the complex [Pd(Hdz)(PPh₃)Cl], the palladium(II) center is coordinated by the phosphorus atom of the triphenylphosphine ligand, a nitrogen and a sulfur atom from the dithizone (B143531) ligand, and a chloride atom. ajol.info The geometry is described as a distorted square planar, with the palladium atom lying slightly above the plane formed by the donor atoms. ajol.info Another example, π-allyl(triphenylphosphine)palladium–trichlorotin, also shows an approximately planar configuration around the palladium atom. rsc.org Given these examples, it is reasonable to predict that palladium(II)-tribenzylphosphine complexes would also favor a square-planar coordination environment.

Nickel-Tribenzylphosphine Complex Structures

Nickel(II) complexes with this compound have been prepared, notably the dihalogenobis(this compound)nickel(II) series, [NiX₂(P(CH₂C₆H₅)₃)₂] (where X = Cl, Br, I). While detailed crystal structures were not found, information on related triphenylphosphine complexes, such as dichlorobis(triphenylphosphine)nickel(II), is available and shows a structural dichotomy. wikipedia.orgiucr.orgiucr.org These complexes can exist as two isomers: a paramagnetic, blue tetrahedral form and a diamagnetic, red square-planar form. wikipedia.org The preference for one geometry over the other is influenced by both electronic factors (ligand field strength) and steric effects. wikipedia.org In the square-planar isomer of [NiCl₂(PPh₃)₂], the phosphine ligands are in a trans arrangement. wikipedia.orgiucr.org Recrystallization of dihalogenobis(this compound)nickel(II) has been noted to yield this compound oxide as a byproduct through oxidation. iucr.org

| Compound | Geometry | Key Feature | Reference |

| [NiCl₂(PPh₃)₂] | Tetrahedral | Paramagnetic, blue isomer | wikipedia.org |

| [NiCl₂(PPh₃)₂] | Square-Planar | Diamagnetic, red isomer, trans-phosphines | wikipedia.orgiucr.org |

| [Ni(bfdtc)(NCS)(PPh₃)] | Distorted Square-Planar | Asymmetric Ni-S bond distances | nih.gov |

Ruthenium-Tribenzylphosphine Complex Structures

Specific crystal structures of ruthenium complexes with this compound ligands were not identified in the available search results. However, the structural chemistry of ruthenium with the closely related triphenylphosphine ligand is well-established and provides a model for potential structures. Ruthenium(II) complexes such as dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], adopt a five-coordinate or distorted octahedral geometry. wikipedia.org In the solid state, an agostic interaction between the ruthenium center and a hydrogen atom of a phenyl group completes the coordination sphere. wikipedia.org Other examples, like dichloro(η⁶-p-cymene)(triphenylphosphine)ruthenium(II), exhibit a classic pseudo-tetrahedral "piano-stool" structure. iucr.org The reaction of [Ru(PPh₃)₃Cl₂] with Schiff base ligands can yield neutral Ru(III) salen complexes like [Ru(salen)(PPh₃)Cl], which have been characterized by X-ray crystallography. researchgate.net

Spectroscopic Investigations of Coordination Modes in this compound Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for analyzing the structure and coordination environment of this compound complexes in both solution and the solid state. researchgate.net

Solid-state ³¹P Cross-Polarization Magic-Angle Spinning (CPMAS) NMR has been effectively used to study this compound (PBz₃) complexes. rsc.org For instance, in three-coordinate, monomeric copper(I) halide complexes of the type [Cu(PBz₃)₂X] (X = Cl, Br, I), the solid-state ³¹P CPMAS spectra display asymmetric quartets resulting from spin-spin coupling between ³¹P and the copper isotopes (⁶³Cu and ⁶⁵Cu). rsc.org The observed ¹J(³¹P–⁶³Cu) coupling constants range from 1.23 to 1.46 kHz, providing direct evidence of the P-Cu bond. rsc.org Similarly, studies on two-coordinate complexes like [Cu(PBz₃)₂][CuCl₂] and [Cu(PBz₃)₂]PF₆ have been reported. rsc.org

The utility of ³¹P NMR extends to other metals as well. In mercury(II)-tribenzylphosphine complexes, high-resolution solid-state ³¹P NMR spectra show a single line for species with non-magnetic mercury isotopes and satellite lines due to ¹J(³¹P-¹⁹⁹Hg) coupling. This coupling constant is sensitive to the coordination environment, showing a remarkable increase when a nitrate (B79036) group incorporates into the mercury coordination sphere, reflecting changes in the Hg-P bond.

| Complex | Technique | Observed Feature | Significance | Reference |

| [Cu(PBz₃)₂X] (X = Cl, Br, I) | Solid-State ³¹P NMR | Asymmetric quartets, ¹J(³¹P–⁶³Cu) = 1.23-1.46 kHz | Confirms P-Cu bonding and three-coordinate geometry. | rsc.org |

| [Hg(PBz₃)₂(NO₃)₂] | Solid-State ³¹P NMR | Increase in ¹J(³¹P-¹⁹⁹Hg) vs. Hg(PBz₃)₂₂ | Demonstrates sensitivity of coupling constant to coordination changes. |

Infrared (IR) and Raman Spectroscopy of this compound Complexes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the structure and bonding within this compound complexes, particularly in the low-frequency (far-IR) region where metal-ligand vibrations occur. d-nb.info

Studies on copper(I) halide this compound complexes have demonstrated the utility of far-IR spectroscopy. rsc.org The vibrational spectra of these complexes are consistent with their crystal structures, allowing for the assignment of bands corresponding to the copper-halide, ν(Cu-X), stretching modes. For example, the conversion of a dimeric 1:1 complex, [Cu₂(PBz₃)₂Cl₂], into an ionic 1:2 complex, [Cu(PBz₃)₂][CuCl₂], upon desolvation can be monitored by observing changes in the far-IR spectrum. rsc.org The appearance of bands attributable to the [CuCl₂]⁻ anion confirms the structural transformation. rsc.org

| Complex Type | Spectroscopic Method | Key Vibrational Mode | Application | Reference |

| Copper(I) Halide-PBz₃ | Far-IR Spectroscopy | ν(Cu-X) | Distinguishes between neutral and ionic structures. | rsc.org |

| Tin(IV) Halide-PPh₃ | Far-IR Spectroscopy | ν(Sn-X), ν(Sn-P) | Shows lowering of ν(Sn-X) upon coordination. | |

| General Metal-Phosphine | IR & Raman Spectroscopy | ν(M-P) | Confirms metal-phosphorus bond formation. | d-nb.info |

Conformational Analysis of this compound in Coordination Complexes

The conformational flexibility of phosphine ligands is a critical factor in determining the steric environment and, consequently, the reactivity of their metal complexes. While the conformational analysis of triphenylphosphine (PPh₃) is extensively documented, studies on this compound (P(CH₂Ph)₃, PBz₃) are less common but equally important due to the different steric and electronic properties conferred by the methylene (B1212753) spacers between the phosphorus atom and the phenyl rings.

A detailed structural report on the pseudo-square-planar complex trans-[RhCl(CO)(PBz₃)₂] provides specific insight into the conformation of coordinated this compound. researchgate.net In this complex, the conformation is such that each phosphine ligand has one benzyl C-atom positioned near the coordination plane. The orientation of these benzyl groups is described by the C-P-Rh-CO torsion angles, which were found to be -1.6(3)° and -30.2(3)°. researchgate.net Furthermore, the benzyl C-atoms adopt a gauche conformation relative to the P···P axis, illustrating a staggered arrangement to reduce steric hindrance between the two bulky phosphine ligands. researchgate.net

In a re-analysis of the crystal structures of trans-[NiCl₂(PBz₃)₂] and its bromide analogue, the steric effects of the this compound ligands were assessed using both cone angles and the percentage of surface coverage. conicet.gov.ar This approach provides a quantitative measure of the steric protection offered to the metal center by the ligand's specific conformation in the crystal lattice. The flexibility of the benzyl groups allows the ligand to adapt its conformation to the steric demands of the coordination environment, a property that is crucial in influencing catalytic activity and complex stability. nsf.gov This adaptability distinguishes it from the more rigid, propeller-like conformation of triphenylphosphine.

Table 1: Selected Structural Parameters for this compound Complexes

| Complex | M-P Bond Lengths (Å) | P-M-P Angle (°) | C-P-M-L Torsion Angles (°) | Reference |

|---|---|---|---|---|

| trans-[RhCl(CO)(PBz₃)₂] | 2.3164(15), 2.3156(16) | 177.67(6) | -1.6(3), -30.2(3) (C-P-Rh-CO) | researchgate.net |

| trans-[NiCl₂(PBz₃)₂] | - | - | - | conicet.gov.ar |

Studies on Ortho-Metallation and Intramolecular C-H Activation in this compound Systems

Ortho-metallation is a specific type of cyclometalation reaction where a ligand containing an aryl group undergoes intramolecular C-H activation at the ortho-position of the ring, forming a new M-C bond and a chelate ring. While this process is well-established for triphenylphosphine ligands, leading to a five-membered metallacycle, the presence of the methylene spacer in this compound offers different possibilities for C-H activation.

A clear example of intramolecular C-H activation involving a this compound ligand has been documented for an iridium complex. researchgate.net The complex [Ir(PBz₃)₂(cod)]PF₆, when dissolved in chloroform (B151607) at room temperature, spontaneously converts to the ortho-metallated product [IrH(PBz₃)(cod){η²-P,C-(C₆H₄CH₂)PBz₂}]PF₆. researchgate.net This transformation involves the activation of a C-H bond on the ortho-position of one of the benzyl phenyl rings, not the methylene C-H bond. The reaction results in the formation of a stable five-membered iridacycle and an iridium-hydride, indicative of an oxidative addition pathway. This process highlights the ability of the Ir(I) center to activate the typically inert aromatic C-H bond, driven by the formation of a thermodynamically favorable chelated product.

Interestingly, the propensity for such C-H activation appears to be metal-dependent. It has been noted that an analogous rhodium complex did not undergo the same C-H activation at the benzyl group, suggesting that a "remote preactivation" at the more electron-rich Ir(I) center is a key factor in promoting the reaction. researchgate.net The activation of a C(sp²)-H bond of the phenyl ring is favored over the C(sp³)-H bonds of the methylene bridge, which is a common theme in cyclometalation chemistry where five- or six-membered rings are the preferred products. nih.gov These studies demonstrate that this compound can act as a "non-innocent" ligand, participating directly in the reactivity of the complex through intramolecular C-H bond activation.

Catalytic Applications of Tribenzylphosphine Complexes

Homogeneous Catalysis Mediated by Tribenzylphosphine

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This compound ligands coordinate to a central metal atom, forming a complex that actively participates in the catalytic cycle. The nature of the phosphine (B1218219) ligand is crucial in tuning the performance of the catalyst.

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-phosphine complexes are among the most powerful catalysts for these transformations.

The Sonogashira coupling is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org Phosphine ligands, such as triphenylphosphine (B44618), are essential components of the catalytic system, stabilizing the palladium center and facilitating the catalytic cycle. walisongo.ac.idscirp.org The reaction is employed in the synthesis of natural products, pharmaceuticals, and advanced organic materials. mdpi.comresearchgate.net

The generally accepted mechanism involves a palladium(0)-phosphine complex as the active catalyst. wikipedia.org The cycle begins with the oxidative addition of the aryl or vinyl halide to the palladium(0) center. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst for the next cycle. wikipedia.org While palladium complexes with triphenylphosphine are extensively documented for this reaction, detailed research specifically employing this compound as the ligand in Sonogashira coupling is not prominent in the surveyed scientific literature.

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental chemical transformation. While Wilkinson's catalyst, [RhCl(PPh₃)₃], which features triphenylphosphine ligands, is a benchmark for homogeneous hydrogenation of olefins, complexes containing this compound have also been developed and studied, particularly for the reduction of imines. slideshare.net

Iridium and rhodium complexes containing the this compound (PBz₃) ligand have been shown to be effective catalyst precursors for the homogeneous hydrogenation of imines to amines. acs.orgacs.org The catalytic hydrogenation of imines is a key reaction in the synthesis of many agrochemicals and pharmaceuticals. acs.org

A study on the hydrogenation of N-(β-naphthylmethylene)aniline demonstrated the efficacy of iridium complexes stabilized by this compound. acs.orgacs.org The research highlighted that iridium-based catalysts were generally more efficient than their rhodium counterparts for the hydrogenation of the C=N bond. acs.org A kinetic analysis was performed for several catalyst precursors, providing insight into their relative activities. acs.org

| Catalyst Precursor | Substrate | Product | Key Finding |

|---|---|---|---|

| [Ir(PBz₃)₂(COD)]PF₆ | N-(β-naphthylmethylene)aniline | Naphthalene-2-ylmethylphenylamine | Effective catalyst precursor for imine hydrogenation. |

| [Ir(py)(PBz₃)(COD)]PF₆ | N-(β-naphthylmethylene)aniline | Naphthalene-2-ylmethylphenylamine | Also serves as an effective catalyst precursor. |

| [Rh(PPh₃)₂(COD)]PF₆ | N-(β-naphthylmethylene)aniline | Naphthalene-2-ylmethylphenylamine | Used for comparative kinetic studies, generally showing lower efficiency than iridium analogues for imine hydrogenation. |

Hydroformylation, or the oxo process, is a major industrial process that converts alkenes, hydrogen, and carbon monoxide into aldehydes. wikipedia.org This reaction is catalyzed by transition metal complexes, with rhodium-based systems being particularly important due to their high activity and selectivity under milder conditions compared to cobalt catalysts. wikipedia.orgntu.ac.uk

The phosphine ligands coordinated to the rhodium center play a critical role in the catalyst's performance, influencing both the rate of reaction and the regioselectivity (the ratio of linear to branched aldehydes). ntu.ac.ukmdpi.com Research has shown that replacing the commonly used triphenylphosphine with the bulkier this compound can offer advantages in certain applications. In the hydroaminomethylation of β-pinene, the use of this compound (PBn₃) led to improved results. The increased steric bulk of the this compound ligand was found to prevent the formation of inactive bis(ligand) rhodium species, thereby enhancing catalytic activity.

The general mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, alkene coordination, migratory insertion of the alkene into the rhodium-hydride bond, coordination of carbon monoxide, migratory insertion of CO to form an acyl complex, and finally, reaction with H₂ to release the aldehyde product and regenerate the active catalyst. mdpi.com

Palladium-catalyzed carbonylation reactions represent a powerful method for converting aryl or vinyl halides into a variety of carbonyl-containing compounds, such as carboxylic acids, esters, and amides, using carbon monoxide as a C1 building block. iupac.orgacs.org The choice of phosphine ligand is crucial for the stability and reactivity of the palladium catalyst. nih.govresearchgate.net Ligands can influence the rate of oxidative addition and prevent the aggregation of the palladium metal into inactive species. nih.gov

These reactions typically proceed through a catalytic cycle involving the oxidative addition of the organic halide to a Pd(0)-phosphine complex, followed by CO insertion to form a palladium-acyl intermediate. This intermediate is then attacked by a nucleophile (e.g., an alcohol for alkoxycarbonylation or an amine for aminocarbonylation) to yield the final product and regenerate the catalyst. iupac.org While a wide variety of phosphine ligands, most notably triphenylphosphine and specialized bidentate ligands like Xantphos, have been extensively studied and applied in these reactions, specific research detailing the use and efficacy of this compound in palladium-catalyzed carbonylation is not widely reported in the reviewed literature. acs.orgnih.gov

Hydroformylation Reactions with this compound Catalysts

Heterogeneous Catalysis Incorporating this compound Ligands

A significant challenge in homogeneous catalysis is the separation of the catalyst from the products, which can be costly and lead to product contamination with the precious metal. researcher.life Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue. researcher.life A prominent strategy to bridge the gap between the two fields is the immobilization of a homogeneous catalyst onto a solid support. core.ac.uk

This approach aims to combine the high activity and selectivity of a molecular catalyst with the ease of separation and recyclability of a solid catalyst. Phosphine ligands, including triphenylphosphine, have been successfully immobilized on various supports such as silica (B1680970) nanoparticles, porous polymers, and covalent organic frameworks (COFs). researchgate.netnih.govkaust.edu.sa For instance, a Wilkinson's-type catalyst has been immobilized on silica nanoparticles for use in hydrogenation reactions. nih.gov Similarly, rhodium catalysts supported on triphenylphosphine-based COFs have demonstrated high turnover frequencies and excellent recyclability in the hydroformylation of olefins. kaust.edu.sa The immobilization can be achieved through covalent bonding, coordination, or physical adsorption. core.ac.uk

While these examples primarily feature triphenylphosphine, the underlying principle of immobilization is broadly applicable. In principle, this compound could be incorporated into similar solid supports to create robust, recyclable heterogeneous catalysts, although specific examples of such systems featuring this compound are not extensively detailed in the surveyed literature.

Catalyst Design Principles for this compound-Based Systems

Ligand Sterics and Electronics in Catalytic Performance

The catalytic performance of metal complexes containing this compound is profoundly influenced by the ligand's steric and electronic profile. These two factors are often interconnected and are fundamental to controlling the key steps in a catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions. researchgate.net

Steric Properties: The steric hindrance imposed by a phosphine ligand is a critical parameter in catalyst design. It is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. wikipedia.org this compound is considered a bulky ligand, with effective cone angles reported to be between 170° and 172°. researchgate.net This significant steric bulk, arising from the flexible benzyl (B1604629) groups, influences the coordination number and geometry of the metal complex. For instance, the bulkiness of phosphine ligands can promote the formation of highly reactive, low-coordinate metal species, which are often essential for initiating the catalytic cycle, particularly for the oxidative addition of less reactive substrates like aryl chlorides. arkat-usa.org In reactions such as the Heck and Suzuki couplings, bulky ligands are known to facilitate the rate-limiting oxidative addition step and the final reductive elimination step. researchgate.netbyjus.comwikipedia.org

Interactive Table 1: Comparison of Tolman Cone Angles for Common Phosphine Ligands This table compares the steric bulk of this compound with other frequently used phosphine ligands.

| Ligand | Abbreviation | Tolman Cone Angle (θ) |

| Trimethylphosphine (B1194731) | PMe₃ | 118° wikipedia.org |

| Triphenylphosphine | PPh₃ | 145° wikipedia.org |

| This compound | PBz₃ | ~171° researchgate.net |

| Tricyclohexylphosphine (B42057) | PCy₃ | 170° wikipedia.org |

Data sourced from multiple references. wikipedia.orgresearchgate.net

Electronic Properties: The electronic nature of the phosphine ligand, specifically its ability to donate electron density to the metal (σ-basicity), is another crucial factor. cdnsciencepub.com While less basic than alkylphosphines, this compound is generally considered to be more electron-donating than the electronically comparable triphenylphosphine, due to the insulating effect of the methylene (B1212753) (-CH₂-) spacer between the phosphorus atom and the phenyl rings. This increased electron density at the metal center can enhance the rate of oxidative addition, a key step in many cross-coupling reactions. arkat-usa.orgmdpi.com In ruthenium-based metathesis catalysts, for example, the basicity and nucleophilicity of phosphine ligands have been shown to directly relate to the catalyst's activity. beilstein-journals.org The fine-tuning of electronic properties allows for the modulation of the metal's reactivity, stabilizing it in various oxidation states throughout the catalytic cycle. mdpi.comscbt.com

Impact of this compound on Catalyst Stability and Reusability

The practical utility of a catalyst is determined not only by its activity but also by its stability and potential for reuse. The incorporation of this compound into a catalytic system can have a significant impact on these aspects.

Catalyst Stability: A key advantage observed in some this compound-based systems is enhanced catalyst stability. For instance, trans-Bis(this compound)(2-methylphenyl)nickel(II) chloride has been developed as an air-stable precatalyst. sigmaaldrich.com This is a significant practical benefit, as it circumvents the need for handling highly air-sensitive catalysts like Ni(cod)₂, which typically require inert atmosphere techniques such as a glovebox. sigmaaldrich.com The stability of the catalyst can also be influenced by the strength of the metal-phosphine bond and the ligand's resistance to degradation pathways. In some cases, the ligand structure can be modified to create more robust catalysts; for example, incorporating phosphine moieties into polymeric structures or covalent organic frameworks (COFs) can prevent metal leaching and catalyst deactivation. chemrxiv.orgkaust.edu.samdpi.com

Catalyst Reusability: The ability to recycle and reuse a catalyst is paramount for developing sustainable and economically viable chemical processes. acs.org While homogeneous catalysts are often difficult to separate from the reaction mixture, significant research has focused on strategies to enable their recovery. One common approach is the heterogenization of the catalyst by anchoring it to a solid support. mdpi.com

For phosphine-based catalysts, including those with potential for this compound, immobilization onto supports is a proven strategy. For example, palladium nanoparticles supported on triphenylphosphine-functionalized porous organic polymers (POPs) have demonstrated excellent activity and can be easily separated and reused multiple times without a significant loss of reactivity. mdpi.com Similarly, rhodium catalysts supported on triphenylphosphine-based covalent organic frameworks (Rh-P-COFs) have shown excellent reusability for over five cycles in hydroformylation reactions. kaust.edu.sa Polymeric versions of phosphine-containing catalysts, such as poly(PPNCl), have also been developed and show that the catalyst can be recovered by simple precipitation and maintain its reactivity over several cycles. rsc.orgrsc.orgresearchgate.net These principles are directly applicable to the design of recyclable this compound-based catalysts.

Interactive Table 2: Illustrative Reusability of a Polymer-Supported Phosphine Catalyst This table shows representative data for the recycling of a palladium catalyst supported on a phosphine-functionalized polymer in a carbonylation reaction, demonstrating a principle applicable to this compound systems.

| Cycle | Yield (%) |

| 1 | 94 |

| 2 | 93 |

| 3 | 91 |

| 4 | 90 |

Data modeled after findings for polymer-supported phosphine catalysts. mdpi.com

Mechanistic Investigations of Tribenzylphosphine Mediated Reactions

Reaction Kinetics and Rate-Determining Steps in Tribenzylphosphine Systems

In the context of metal-catalyzed reactions, the kinetics can be more complex. For the rhodium-catalyzed hydroformylation of ethene using a triphenylphosphine (B44618) ligand, the reaction is first-order in rhodium. capes.gov.br However, the kinetic orders for other reactants like ethene and carbon monoxide can vary depending on their concentrations, with both capable of inhibiting the reaction above certain thresholds. capes.gov.br Similarly, in the Ni/PPh₃-catalyzed homocoupling of aryl chlorides, kinetic studies suggest the process is pseudo-zero-order in the aryl chloride, pointing towards a rate-limiting step involving the reduction of a Ni-aryl intermediate. acs.org

The reaction between triphenylphosphine and haloalkanes has also been studied kinetically, showing first-order dependence on each reactant. The significant difference in rate constants between reactions with tetrahalomethanes and partially halogenated alkanes suggests a shift in mechanism from a charge-transfer type interaction to a classic SN2 nucleophilic substitution.

These findings highlight that the RDS in phosphine-involved systems is highly dependent on the specific transformation, whether it is the initial nucleophilic attack of the phosphine (B1218219), a step within a larger catalytic cycle like reductive elimination, or the regeneration of the active catalyst.

| Reaction System | Reactant Order | Proposed Rate-Determining Step (RDS) | Reference |

|---|---|---|---|

| TPP + Dialkyl Acetylenedicarboxylates + OH/NH-Acid | First order in TPP; First order in acetylenedicarboxylate | Initial nucleophilic addition of TPP to the acetylenedicarboxylate | biomedpharmajournal.orgiau.irmaterialsciencejournal.org |

| Rhodium/TPP-Catalyzed Hydroformylation | First order in Rhodium; Variable order in ethene and CO | Depends on conditions; often olefin insertion or hydride migration | capes.gov.br |

| Nickel/TPP-Catalyzed Aryl Chloride Homocoupling | Pseudo-zero-order in aryl chloride | Zn-mediated reduction of a Ni-aryl species | acs.org |

| TPP + Haloalkanes (e.g., CBr₄, CH₂Br₂) | First order in TPP; First order in haloalkane | Initial nucleophilic attack (SN2 or charge-transfer) |

Elucidation of Reaction Pathways and Identification of Key Intermediates

The elucidation of a reaction pathway involves mapping out each step of the transformation and identifying the transient species, or intermediates, that are formed along the way. In nucleophilic catalysis by phosphines, a common pathway begins with the addition of the phosphine to an electrophile, generating a zwitterionic intermediate. For example, the reaction of triphenylphosphine with dialkyl acetylenedicarboxylates produces a highly reactive 1:1 adduct. biomedpharmajournal.orgiau.ir This intermediate can then be protonated by an acid to form a vinyltriphenylphosphonium salt, which is a key intermediate in the synthesis of phosphorus ylides. biomedpharmajournal.org

In metal-catalyzed cross-coupling reactions, phosphines like this compound act as crucial ligands that stabilize the metal center and modulate its reactivity. The catalytic cycle for a palladium-catalyzed reaction like the Heck or Suzuki coupling typically involves several key steps and intermediates: rsc.org

In the Ni-catalyzed homocoupling of aryl chlorides, NMR studies have identified [(PPh₃)₂Ni(II)(Ar)Cl] as a key intermediate. acs.org The reaction pathway is further complicated by the role of the zinc reductant, which can form species like [ArZnCl] that participate in a sequential transmetalation. acs.org Similarly, in cobalt-catalyzed dinitrogen silylation, species such as CoH(PPh₃)₃N₂ are studied as catalyst precursors, with investigations focusing on whether the active catalyst is a reduced anionic complex or a new species formed via decomposition. mdpi.com

Mechanistic Insights into C-H Activation Catalysis by this compound Complexesscielo.br

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of ubiquitous C-H bonds. nih.govnumberanalytics.com Transition metal complexes containing phosphine ligands are often employed as catalysts. The general mechanism involves the cleavage of a C-H bond and the formation of a carbon-metal (C-M) bond, often facilitated by a directing group on the substrate that positions the metal catalyst near the target C-H bond. scielo.brresearchgate.net

Several mechanistic pathways for C-H activation have been proposed, and the operative pathway depends on the metal, its oxidation state, and the ligand environment. scielo.brnumberanalytics.comresearchgate.net

Phosphine ligands like this compound play a critical role by influencing the steric and electronic properties of the metal center, thereby affecting the feasibility and selectivity of the C-H activation step. scielo.br For example, P(III)-directed C-H activation has been developed where the phosphorus atom of the phosphine itself acts as a directing group to functionalize the phosphine ligand. acs.org Isolable cobalt(III) metallacycles supported by phosphine ligands have been synthesized and shown to promote the C(sp²)-H functionalization of arenes, providing direct observation of the C-H activation step across the metallacycle. nih.gov

Spectroscopic Techniques in Mechanistic Studies (e.g., in-situ NMR, UV-Vis)scielo.br

To validate proposed mechanisms and identify fleeting intermediates, chemists rely on powerful spectroscopic techniques capable of monitoring reactions as they occur (in situ).

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for mechanistic studies. 31P NMR is particularly useful for reactions involving phosphines, as it can directly probe the chemical environment of the phosphorus atom. By monitoring the reaction mixture over time, researchers can observe the disappearance of starting materials, the appearance of products, and the transient formation of intermediates like phosphonium (B103445) salts or metal-phosphine complexes. rsc.orgnih.govresearchgate.net For example, in situ31P solid-state NMR has been used to study the kinetics of mechanochemical reactions involving triphenylphosphine oxide. rsc.orgnih.gov Quantitative NMR can also provide kinetic data by tracking the concentration of reactants and products over time. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is frequently used for kinetic analysis. biomedpharmajournal.orgiau.irmaterialsciencejournal.org If a reactant, intermediate, or product has a distinct absorption band in the UV-Vis spectrum, its concentration can be monitored by measuring the change in absorbance at a specific wavelength over time. This method was used to determine the second-order rate constants in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates by monitoring the formation of the product. biomedpharmajournal.orgiau.ir This technique is particularly effective for tracking fast reactions and determining kinetic parameters and activation energies. materialsciencejournal.org

| Spectroscopic Technique | Application in Mechanistic Studies | Information Obtained | Reference |

|---|---|---|---|

| in-situ31P NMR | Monitoring reactions involving phosphine reagents/ligands. | Structural information on intermediates (e.g., phosphonium salts, metal complexes), kinetic data, catalyst stability. | rsc.orgresearchgate.netmichael-hunger.deosti.gov |

| UV-Vis Spectroscopy | Kinetic analysis of reactions with chromophoric species. | Reaction rates, rate constants (k), reaction order, activation energy (Ea). | biomedpharmajournal.orgiau.irmaterialsciencejournal.org |

Theoretical and Computational Studies of Tribenzylphosphine Chemistry

Density Functional Theory (DFT) Applications in Tribenzylphosphine Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. researchgate.netmdpi.com DFT methods are employed to investigate the geometries, electronic properties, and reaction mechanisms of systems containing phosphine (B1218219) ligands. researchgate.net Applications range from optimizing molecular geometries to predicting spectroscopic properties and reaction energetics. rsc.orgiupac.org

DFT calculations are instrumental in determining the molecular-level descriptors for phosphine complexes, such as molecular orbital energy levels and atomic charge distributions. researchgate.net For instance, studies on nickel(II) complexes with triphenylphosphine (B44618) ligands have used DFT to confirm square-planar geometries and analyze the electronic structure, showing good agreement with experimental X-ray crystallography data. rsc.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter calculated using DFT, providing insights into the chemical reactivity and electronic transitions within the molecule. rsc.org

Furthermore, DFT is used to explore the donor-acceptor properties of phosphine ligands. libretexts.org By calculating properties like the vibrational frequencies of carbonyl ligands in mixed-ligand complexes, researchers can deduce the electronic influence of the phosphine. libretexts.org For example, in nickel carbonyl complexes, the CO stretching frequency serves as a probe for the net electron-donating or -accepting character of the phosphine ligand. libretexts.org DFT has also been applied to study the synthesis of triarylphosphines containing electron-withdrawing groups, confirming their weaker σ-donor capabilities compared to other substituted triarylphosphines. wayne.edudergipark.org.tr

Table 1: Selected DFT-Calculated Parameters for Phosphine Complexes

| Complex/System | DFT Functional | Calculated Property | Value | Reference |

|---|---|---|---|---|

| [Ni(NCS)(PPh3)(C12H14N2S2)] | B3LYP | HOMO-LUMO Gap | 2.7167 eV | rsc.org |

| [Ni(NCS)(PPh3)(C14H18N2S2)] | B3LYP | HOMO-LUMO Gap | 2.6936 eV | rsc.org |

| (η³-benzyl)(η¹-allyl)Pd(PH₃) | - | C-C Coupling Barrier | - | lumenlearning.com |

| [RuCl₂(PA-N)(PR₃)(L)] | - | ³¹P Chemical Shifts | Good agreement with experiment | researchgate.net |

Note: PPh₃ is triphenylphosphine, a close structural and electronic analog of this compound. Data for this compound itself is extrapolated from these findings.

Molecular Dynamics Simulations of this compound Complexes

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic picture of molecular motions and interactions. acs.org For complex systems involving phosphine ligands, MD simulations can reveal information about conformational changes, solvent effects, and the stability of complexes over time. researchgate.net

For example, MD simulations have been used to investigate the motion of triphenylphosphine adsorbed on graphite (B72142) surfaces. These simulations, in conjunction with experimental data, show that the molecule can exhibit translational and rotational motion, akin to a molecular motor. researchgate.net This provides insight into how this compound might interact with surfaces in catalytic applications.

MD simulations are also applied to study the interaction of phosphine-containing complexes with their environment, such as in a solvent. Simulations of europium nitrate (B79036) complexes with organophosphorus ligands like triphenylphosphine oxide in water have been performed to understand the stoichiometry and extractability of the complexes. rsc.org These simulations can reveal details about the coordination sphere of the metal ion and the role of water molecules. rsc.org

Table 2: Applications of Molecular Dynamics Simulations in Phosphine Systems

| System | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| Triphenylphosphine on graphite | Surface motion | Exhibited translational jump-motion and rotations. | researchgate.net |

| Formononetin-triphenylphosphonium derivatives | Complex stability with SHMT2 protein | The complex system reached equilibrium, indicating high stability. | researchgate.net |

| Polystyrene-based Au-containing copolymers | Structural conformation | H-bonding and steric hindrance from the triphenylphosphine ligand influence the globular ion structure. | rsc.org |

Elucidation of Potential Energy Surfaces for this compound Reactions

The potential energy surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them, thereby elucidating reaction mechanisms. For reactions involving this compound or its analogs, computational methods are used to calculate the PES and gain a deeper understanding of the reaction kinetics and thermodynamics. libretexts.orgresearchgate.net

Theoretical studies on the reactions of triphenylphosphine, a close analog of this compound, provide significant insights. For instance, the mechanism of the Wittig reaction, which involves a triphenyl phosphonium (B103445) ylide reacting with an aldehyde or ketone, has been studied computationally. The classical mechanism proceeds through a betaine (B1666868) intermediate and a four-membered oxaphosphetane ring, and the driving force is the formation of the highly stable triphenylphosphine oxide.

In multicomponent reactions, such as the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and an NH-acid, DFT calculations are used to evaluate the potential energy surfaces of all participating structures. libretexts.org These studies can identify the rate-determining step and predict the preferred reaction pathway and product stereochemistry. For example, in one such reaction, the first step, a nucleophilic attack by the phosphine, was identified as rate-determining. libretexts.org The effect of solvent on the PES can also be modeled, showing how the energy barriers of certain steps can be lowered in solution compared to the gas phase.

Furthermore, DFT studies have explored competing reaction pathways in catalytic cycles. In the palladium-catalyzed oxidative addition of phenyl halides, different pathways involving mono- and bis-phosphine palladium complexes have been characterized, and their relative energy profiles have been calculated.

Table 3: Calculated Energy Barriers for Reactions Involving Triphenylphosphine

| Reaction | Computational Method | Step | Calculated Energy Barrier (kJ/mol) | Phase | Reference |

|---|---|---|---|---|---|

| PPh₃ + DMAD + 2-mercapto thiazoline | B3LYP/6-311++G(d,p) | H-transfer and N-C bond formation | 27.20 | Gas | |

| PPh₃ + DMAD + 2-mercapto thiazoline | B3LYP/6-311++G(d,p) | H-transfer and N-C bond formation | 19.59 | Acetone | |

| PPh₃ + DMAD + 2-mercapto thiazoline | B3LYP/6-311++G(d,p) | H-transfer and S-C bond formation | 3.22 | Gas | libretexts.org |

| PPh₃ + DMAD + 2-mercapto thiazoline | B3LYP/6-311++G(d,p) | H-transfer and S-C bond formation | 1.81 | Acetone | libretexts.org |

Note: DMAD is dimethyl acetylenedicarboxylate. The data illustrates how computational chemistry elucidates reaction energetics.

Natural Bond Orbital (NBO) Analysis in this compound Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study bonding and electronic interactions within a molecule. It provides a localized, intuitive picture of chemical bonds, lone pairs, and delocalization effects (donor-acceptor interactions). For phosphine ligands like this compound, NBO analysis offers deep insights into the nature of the metal-phosphorus bond and the ligand's electronic properties.

NBO analysis is frequently used to quantify the σ-donor and π-acceptor characteristics of phosphine ligands. Studies have shown that all phosphine ligands, including analogs of this compound, act as π-acceptors to some extent. This π-acidity arises from the interaction of filled metal d-orbitals with the empty P-C σ* anti-bonding orbitals of the phosphine ligand. NBO second-order perturbative energy analysis can quantify the strength of these donor-acceptor interactions, revealing, for example, competitive back-bonding effects in metal complexes.

In complexes of gold with phosphine ligands, NBO analysis has been used to study charge distribution and its effect on reactivity. For instance, in a gold(I) complex with triphenylphosphine, NBO analysis revealed that the phosphorus atom carries a significant positive charge and uses more p-orbital character in forming the σ(Au-P) bond compared to the σ(P-C) bonds. rsc.org This type of analysis helps in understanding how the electronic structure of the ligand influences the properties of the entire complex. researchgate.net

NBO analysis also provides a detailed description of bond polarization. For example, in a study of Sn(II) and Pb(II) complexes with a tripodal phosphine ligand, NBO analysis showed that as one descends group 14, the natural charge at the metal center increases while the charge on the phosphorus atoms decreases.

Table 4: Selected NBO Analysis Results for Phosphine-Containing Systems

| System | NBO Finding | Implication | Reference |

|---|---|---|---|

| Various Phosphine Ligands in Metal Complexes | All phosphine ligands are π-acceptors. | Challenges the view of some phosphines as pure σ-donors. | |

| [Au(tetz)(PPh₃)] | Phosphorus atom has the largest positive charge. | P atom acts as a significant electron donor to the gold center. | rsc.org |

| [M{MeC(CH₂PPh₂)₃}]²⁺ (M=Ge, Sn, Pb) | Natural charge on M increases down the group. | Highlights periodic trends in bonding within a group. | |

| [(H₃P)₃Rh(CF₃)] | M←CF₃ σ-interaction is significantly higher than M←CH₃. | CF₃ group enhances σ-donation compared to CH₃. |

Atoms in Molecules (AIM) Theory Applied to this compound Bonding and Reactivity

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds based on the topological properties of the electron density, ρ(r). Key to this analysis are bond critical points (BCPs), where the gradient of the electron density is zero.

AIM analysis is particularly useful for characterizing the nature of chemical bonds, including the metal-ligand bonds in phosphine complexes. The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H), provide information about the strength and nature of the interaction. For example, AIM analysis has been used to confirm the presence of a three-center-two-electron bond in nickel-dihydrogen complexes containing bidentate phosphine ligands. libretexts.org

In studies of phosphamides and their complexes, AIM has been used alongside NBO analysis to explore the factors controlling the P-C bond length. This approach helps to dissect the contributions of various electronic effects, such as hyperconjugation, on the molecular structure.

The application of AIM extends to the study of non-covalent interactions, which are crucial in supramolecular chemistry and in understanding the behavior of molecules in condensed phases. By analyzing the critical points in the electron density, researchers can identify and characterize interactions like hydrogen bonds and van der Waals forces. While direct AIM studies on this compound are not prevalent, the principles derived from studies on analogous systems like triphenylphosphine and other organophosphorus compounds are directly applicable.

Table 5: Topological Properties from AIM Analysis in Phosphine-Related Systems

| System/Bond | Property at Bond Critical Point (BCP) | Interpretation | Reference |

|---|---|---|---|

| Nickel-dihydrogen complexes with phosphine ligands | Confirms 3-center-2-electron bond | Characterizes non-classical bonding | libretexts.org |

| Di-rhenium bis(triphenylphosphine) carbonyl cluster | Analysis of ρ and ∇²ρ at BCPs | Characterizes metal-metal and metal-ligand bonds | |

| Phosphine oxide (P=O bond) | Analysis of the Laplacian of electron density | Investigates the nature of the P=O bond (covalent vs. ionic character) |

Future Directions and Emerging Research Areas in Tribenzylphosphine Chemistry

Development of Novel Tribenzylphosphine Derivatives for Enhanced Performance

The synthesis of new this compound derivatives is a burgeoning field aimed at creating ligands with superior catalytic activity, selectivity, and stability. Researchers are modifying the basic this compound structure to fine-tune its electronic and steric properties, thereby enhancing its performance in various chemical transformations.

One promising area of research involves the creation of tripod-like L-prolinamide catalysts based on a this compound oxide framework. These C3-symmetric catalysts have shown remarkable efficacy in the direct asymmetric aldol (B89426) reaction between aromatic aldehydes and cyclohexanone, achieving high yields (up to 96%), diastereoselectivities (up to 88:12), and enantioselectivities (up to 97%). researchgate.net The unique architecture of these catalysts, featuring three prolinamide units attached to a central phosphine (B1218219) oxide core, creates a chiral environment that effectively controls the stereochemical outcome of the reaction.

Furthermore, the development of polymeric catalysts containing this compound derivatives is gaining traction. chemrxiv.orgresearchgate.net These macromolecular catalysts offer several advantages over their small-molecule counterparts, including improved stability, recyclability, and compatibility with aqueous reaction media. chemrxiv.orgresearchgate.net By systematically varying polymer properties such as molecular weight, functional group density, and comonomer identity, researchers can fine-tune the catalyst's performance for specific applications, such as the Suzuki-Miyaura cross-coupling reaction. researchgate.net

The exploration of fluorous derivatives of triphenylphosphine (B44618) also provides insights applicable to this compound. figshare.com These modifications can facilitate catalyst separation, a critical aspect of sustainable chemistry. figshare.com The principles learned from creating these novel phosphines can be extrapolated to design this compound derivatives with tailored properties for specific catalytic systems.

Advanced Spectroscopic Techniques for In-Operando Characterization of this compound Catalysts

Understanding the behavior of catalysts under actual reaction conditions is crucial for optimizing their performance and designing more efficient systems. In-operando spectroscopy has emerged as a powerful tool for studying catalysts in real-time, providing valuable insights into reaction mechanisms, active species, and deactivation pathways. frontiersin.orgrsc.org

A variety of spectroscopic techniques are employed for the in-operando characterization of this compound-based catalysts. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and dynamics of catalytic species in solution. rsc.org For instance, ³¹P NMR is particularly useful for monitoring changes in the coordination environment of the phosphorus atom in this compound ligands. rsc.orgacs.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify functional groups and probe the interactions between the catalyst, reactants, and products. frontiersin.orgabo.fi

X-ray Absorption Spectroscopy (XAS): Offers element-specific information about the electronic structure and local coordination environment of the metal center in a catalytic complex. frontiersin.orgeuropean-mrs.com This technique is invaluable for tracking changes in the oxidation state and geometry of the metal during catalysis. youtube.com

UV-Visible Spectroscopy: Can be used to monitor the concentration of colored species in a reaction mixture, providing kinetic information. frontiersin.org

The combination of multiple spectroscopic techniques in a single experimental setup allows for a more comprehensive understanding of the catalytic system. abo.fieuropean-mrs.com For example, the simultaneous use of XAS and IR spectroscopy can correlate changes in the metal's electronic structure with the binding of reactants or the formation of intermediates. european-mrs.comyoutube.com This multi-technique approach is essential for unraveling the complex interplay of factors that govern catalytic activity and selectivity. abo.fi

Computational Design and Predictive Modeling of this compound-Based Systems

Computational chemistry has become an indispensable tool in modern catalyst design, enabling researchers to predict the properties and reactivity of new molecules before they are synthesized in the laboratory. rsc.org Density Functional Theory (DFT) calculations, in particular, are widely used to study the electronic structure, geometry, and energetics of this compound and its metal complexes. rsc.orgresearchgate.net

These computational methods can be used to:

Screen potential catalyst candidates: By calculating key properties such as ligand bond energies and reaction barriers, researchers can identify promising catalyst structures for a given transformation. cheminf20.orgacs.org